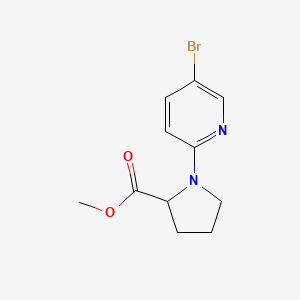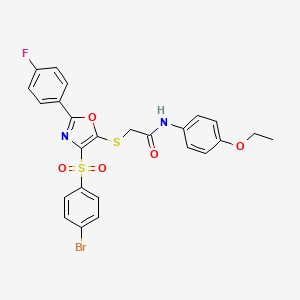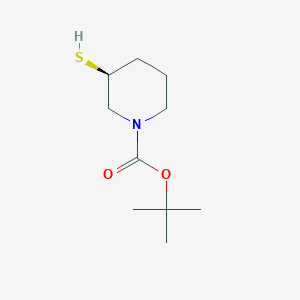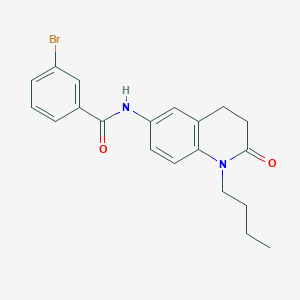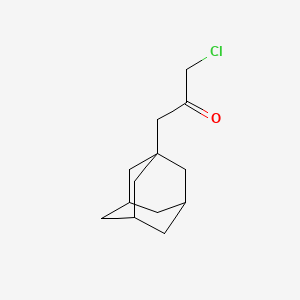
1-(Adamantan-1-yl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Adamantan-1-yl)-3-chloropropan-2-one” is a chemical compound that contains an adamantyl group . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .
Synthesis Analysis
The synthesis of compounds similar to “1-(Adamantan-1-yl)-3-chloropropan-2-one” has been reported in the literature. For instance, racemic 1-(adamantan-1-yl)propane-1,2-diamine was synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine, and its optical resolution was achieved with the use of L-malic acid .
Molecular Structure Analysis
The molecular structure of “1-(Adamantan-1-yl)-3-chloropropan-2-one” can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . The GC–MS chromatogram of methanolic solution of the examined compound, its MS spectrum and possible structures of the most important fragment ions are presented in Fig. 3 .
Aplicaciones Científicas De Investigación
Synthesis and Crystallographic Insights
Adamantyl-based compounds are noted for their importance in treating neurological conditions and type-2 diabetes, as well as their antiviral capabilities. A study by Chidan Kumar et al. (2015) demonstrated the synthesis of several 2-(adamantan-1-yl)-2-oxoethyl benzoates and their potent antioxidant and anti-inflammatory activities. This underscores the utility of adamantane derivatives in drug design and development.
Molecular Recognition and Assembly
The remarkable versatility of adamantane derivatives in forming one-dimensional motifs through molecular recognition was highlighted in a study by Karle et al. (1997). This adaptability is crucial for the development of novel materials and molecular assemblies.
Antiviral and Antimicrobial Applications
Adamantane derivatives have been explored for their antiviral properties. For instance, Kolocouris et al. (1994) synthesized aminoadamantane derivatives that showed significant inhibition of influenza A virus, demonstrating the potential of these compounds in antiviral therapy.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant activities of adamantane derivatives are well-documented, with several studies revealing their potential in treating inflammatory disorders. For example, Al-Tamimi et al. (2019) synthesized novel adamantane-thiosemicarbazide derivatives with marked antibacterial and anti-proliferative activities.
Thermal Behavior and Kinetic Studies
The thermal stability of adamantane derivatives, such as adamantan-2-one, has been a subject of study to understand their behavior under various conditions. Research by Vlase et al. (2017) investigated the thermal interactions between adamantan-2-one and pharmaceutical excipients, contributing to the knowledge on the formulation of adamantane-based drugs.
Mecanismo De Acción
Target of Action
The primary target of 1-(Adamantan-1-yl)-3-chloropropan-2-one is Heme Oxygenase 1 . Heme oxygenase is an essential enzyme in heme catabolism. It cleaves heme to form biliverdin, which is subsequently converted to bilirubin by biliverdin reductase .
Mode of Action
It is known that the compound interacts with its target, heme oxygenase 1, and potentially inhibits its activity . This interaction and the resulting changes in the enzyme’s activity could lead to alterations in heme catabolism.
Biochemical Pathways
The compound’s interaction with Heme Oxygenase 1 affects the heme catabolism pathway . Heme oxygenase cleaves the heme ring at the alpha methene bridge to form biliverdin . Any alteration in this pathway can have downstream effects on the levels of biliverdin and bilirubin in the body.
Result of Action
The molecular and cellular effects of 1-(Adamantan-1-yl)-3-chloropropan-2-one’s action are likely related to its interaction with Heme Oxygenase 1 and the potential inhibition of this enzyme . This could lead to changes in the levels of biliverdin and bilirubin, which could have various effects depending on the context within the body.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-chloropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c14-8-12(15)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVCZVHBGHYCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-chloropropan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

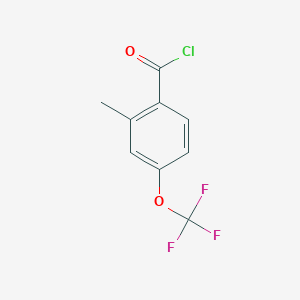

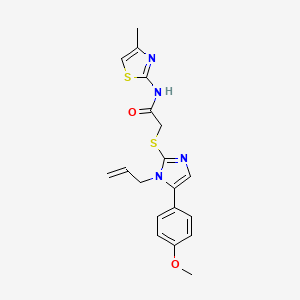
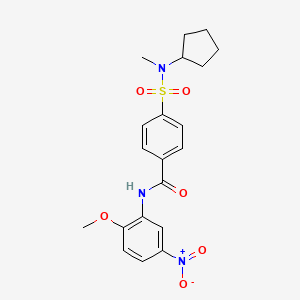
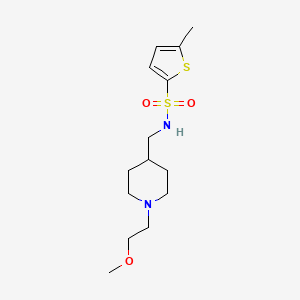
![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)
